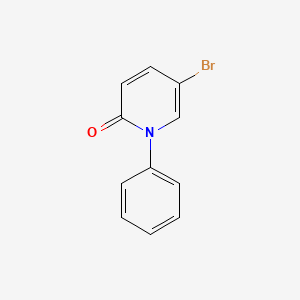
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PEP005, and it is a synthetic derivative of ingenol-3-angelate, which is a natural compound found in the sap of the Euphorbia peplus plant. PEP005 has been found to possess potent anticancer properties, and it has been extensively studied for its mechanism of action and potential applications in cancer treatment.
Mécanisme D'action
PEP005 works by activating PKC enzymes, which are involved in various cellular processes, including cell growth and differentiation, signal transduction, and apoptosis. PKC enzymes are activated by binding to diacylglycerol (DAG) and calcium ions, which are released from intracellular stores in response to various stimuli. PEP005 mimics the action of DAG and calcium ions, leading to the activation of PKC enzymes. Once activated, PKC enzymes phosphorylate various cellular proteins, leading to changes in their activity and function. In cancer cells, PEP005 induces apoptosis by activating a specific type of PKC enzyme, known as PKCδ, which is involved in the regulation of cell death.
Biochemical and Physiological Effects:
PEP005 has been found to have various biochemical and physiological effects, including the activation of PKC enzymes, induction of apoptosis in cancer cells, and modulation of immune responses. PEP005 has also been shown to inhibit the growth and proliferation of cancer cells, and it has been found to have anti-inflammatory properties. In addition, PEP005 has been found to have a positive effect on wound healing, and it has been used in the treatment of various skin conditions, including psoriasis and actinic keratosis.
Avantages Et Limitations Des Expériences En Laboratoire
PEP005 has several advantages for lab experiments, including its potency, selectivity, and reproducibility. PEP005 has been extensively studied, and its mechanism of action is well understood, making it a valuable tool for researchers studying cell signaling and apoptosis. However, PEP005 also has some limitations, including its cost and availability. PEP005 is a synthetic compound, and its production is complex and expensive, limiting its use in large-scale experiments.
Orientations Futures
PEP005 has shown promising results in preclinical studies, and it has the potential to be developed into a novel anticancer agent. Future research should focus on optimizing the synthesis process of PEP005 to reduce its cost and increase its availability. In addition, further studies are needed to investigate the efficacy and safety of PEP005 in clinical trials, and to identify potential drug interactions and side effects. Other future directions for research could include the development of new derivatives of PEP005 with improved properties, and the exploration of new applications for PEP005 in other fields, such as wound healing and immunotherapy.
Méthodes De Synthèse
PEP005 can be synthesized through a multi-step process, starting from furfural, which is a natural compound derived from corn cobs or other biomass sources. The synthesis process involves the reaction of furfural with various reagents to produce the intermediate compounds, which are then transformed into PEP005 through a series of reactions. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
PEP005 has been extensively studied for its potential applications in cancer treatment. It has been found to possess potent anticancer properties, and it has shown promising results in preclinical studies for the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma. PEP005 works by activating protein kinase C (PKC) enzymes, which play a crucial role in cell signaling and regulation. By activating PKC enzymes, PEP005 induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-18-7-5-16(9-11-2-6-19-10-11)13(17)12-8-14-3-4-15-12/h2-4,6,8,10H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUSZEBXMWTJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)
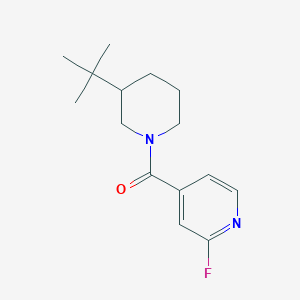
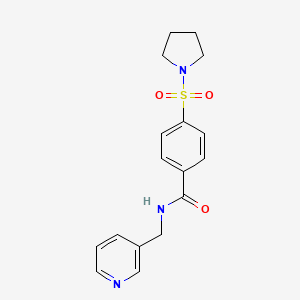
![2-[5-(4-Methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2424319.png)
![4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2424322.png)
![4-(1,3-Dioxolan-2-yl)-1-[2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]piperidine](/img/structure/B2424325.png)
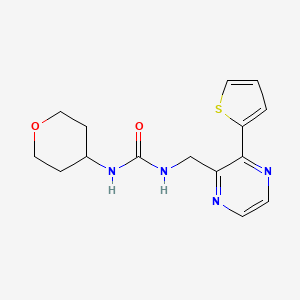
![2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B2424330.png)

![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)
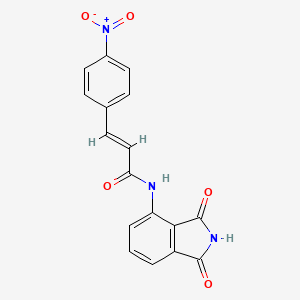

![2-(4-(dimethylamino)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2424336.png)
